2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline
Description
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is an organic compound with the chemical formula C7H4Cl2F3N. It is a pale yellow crystalline solid that is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . This compound is known for its stability and reactivity, making it a valuable component in chemical manufacturing.
Properties
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)15/h15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTJXLUZQBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process includes the following steps :
Halogenation: p-Chlorobenzotrifluoride is subjected to a halogenation reaction using chlorine gas in the presence of a catalyst such as copper chloride. The reaction is carried out at elevated temperatures to ensure complete halogenation.
Ammoniation: The halogenated product is then treated with ammonia gas under high pressure and temperature conditions. This step results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include various substituted anilines.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is widely used in scientific research and industrial applications :
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It can also participate in various biochemical pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-5-(trifluoromethyl)aniline
Comparison: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and stability compared to similar compounds. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable intermediate in various chemical syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
